Cas no 7506-48-1 (2-(phenoxymethyl)-1,3-benzoxazole)

2-(Phenoxymethyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a phenoxymethyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The compound exhibits stability under various conditions, facilitating its use as an intermediate in the development of bioactive molecules. Its aromatic and heterocyclic components contribute to potential applications in agrochemicals, materials science, and medicinal chemistry. The presence of both ether and oxazole functionalities enhances its versatility in cross-coupling reactions and as a building block for complex molecular architectures. Handling should follow standard safety protocols for organic compounds.
2-(phenoxymethyl)-1,3-benzoxazole structure
7506-48-1 structure
Product Name:2-(phenoxymethyl)-1,3-benzoxazole
CAS No:7506-48-1
MF:C14H11NO2
MW:225.242643594742
CID:981185
PubChem ID:347071
Update Time:2025-06-09

2-(phenoxymethyl)-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(phenoxymethyl)-1,3-benzoxazole
    • 2-(phenoxymethyl)benzo[d]oxazole
    • 2-(phenoxymethyl)benzoxazole
    • 2-Phenoxymethyl-benzoxazol
    • 2-phenoxymethyl-benzoxazole
    • AC1L86FY
    • CHEMBL394404
    • NSC405524
    • 7506-48-1
    • EN300-18395044
    • SCHEMBL10547054
    • NSC-405524
    • DTXSID00324036
    • NSC 405524
    • G53766
    • Benzoxazole, 2-(phenoxymethyl)-
    • Inchi: 1S/C14H11NO2/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2
    • InChI Key: IUSYEIUXPASPBM-UHFFFAOYSA-N
    • SMILES: O1C(COC2C=CC=CC=2)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 225.07903
  • Monoisotopic Mass: 225.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • Density: 1.222
  • Boiling Point: 360.8°C at 760 mmHg
  • Flash Point: 172°C
  • Refractive Index: 1.631
  • PSA: 35.26

2-(phenoxymethyl)-1,3-benzoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18395044-0.05g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
0.05g
$101.0 2023-11-13
Enamine
EN300-18395044-0.1g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
0.1g
$152.0 2023-11-13
Enamine
EN300-18395044-0.25g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
0.25g
$216.0 2023-11-13
Enamine
EN300-18395044-0.5g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
0.5g
$407.0 2023-11-13
Enamine
EN300-18395044-1g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
1g
$528.0 2023-11-13
Enamine
EN300-18395044-2.5g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
2.5g
$1034.0 2023-11-13
Enamine
EN300-18395044-5g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
5g
$1530.0 2023-11-13
Enamine
EN300-18395044-10g
2-(phenoxymethyl)-1,3-benzoxazole
7506-48-1 95%
10g
$2269.0 2023-11-13
1PlusChem
1P01SIVX-50mg
Benzoxazole, 2-(phenoxymethyl)-
7506-48-1 95%
50mg
$182.00 2024-04-21
1PlusChem
1P01SIVX-100mg
Benzoxazole, 2-(phenoxymethyl)-
7506-48-1 95%
100mg
$243.00 2024-04-21

Additional information on 2-(phenoxymethyl)-1,3-benzoxazole

2-(Phenoxymethyl)-1,3-Benzoxazole: A Comprehensive Overview of CAS No. 7506-48-1

2-(Phenoxymethyl)-1,3-benzoxazole, also known by its CAS number 7506-48-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzoxazole core and a phenoxymethyl substituent. These structural elements contribute to its diverse biological activities and potential applications in drug discovery and development.

The benzoxazole moiety is a well-known heterocyclic system that has been extensively studied for its pharmacological properties. It is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The addition of the phenoxymethyl group to the benzoxazole core further enhances the compound's bioactivity by modulating its physicochemical properties and biological interactions.

Recent studies have highlighted the potential of 2-(phenoxymethyl)-1,3-benzoxazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound demonstrated significant antiproliferative activity against several cancer cell lines. The researchers found that the compound selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity is attributed to the unique structural arrangement of the benzoxazole and phenoxymethyl groups.

In another study, published in Bioorganic & Medicinal Chemistry Letters, researchers explored the potential of 2-(phenoxymethyl)-1,3-benzoxazole as an antiviral agent. The compound was tested against a panel of viruses, including influenza and herpes simplex virus (HSV). The results showed that it exhibited potent antiviral activity, particularly against HSV. The mechanism of action was found to involve the inhibition of viral replication through interference with key viral enzymes.

The pharmacokinetic properties of 2-(phenoxymethyl)-1,3-benzoxazole have also been investigated to assess its suitability for drug development. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a promising candidate for further preclinical and clinical evaluation.

In terms of synthetic chemistry, 2-(phenoxymethyl)-1,3-benzoxazole can be synthesized through various routes. One common method involves the reaction of 2-chloromethylbenzoxazole with phenol in the presence of a base. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity. The synthetic accessibility of this compound makes it an attractive target for medicinal chemists seeking to develop novel therapeutics.

The safety profile of 2-(phenoxymethyl)-1,3-benzoxazole has been evaluated in several preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), further safety studies are required to ensure its long-term safety and efficacy in humans.

In conclusion, 2-(phenoxymethyl)-1,3-benzoxazole (CAS No. 7506-48-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to its growing importance in the field.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent